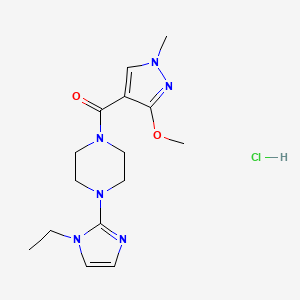

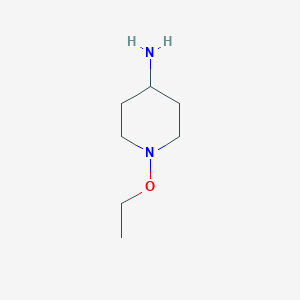

1-Ethoxypiperidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Ethoxypiperidin-4-amine involves several steps. The most common method is the S N 2 reaction of alkyl halides with ammonia or an alkylamine . Another method involves the reduction of nitriles or amides .Molecular Structure Analysis

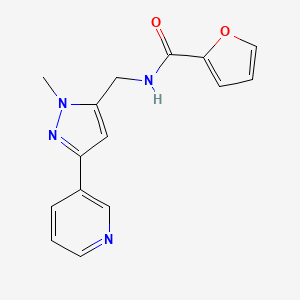

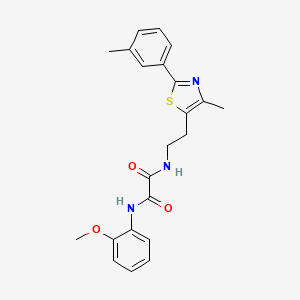

The molecular structure of 1-Ethoxypiperidin-4-amine is represented by the InChI code1S/C7H16N2O/c1-2-10-9-5-3-7(8)4-6-9/h7H,2-6,8H2,1H3 . This indicates that the molecule is composed of 7 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis

1-Ethoxypiperidin-4-amine has a molecular weight of 144.22 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación

Degradable Polymeric Materials

One notable application is in the synthesis of degradable poly(β-amino esters), highlighting its potential in the creation of biocompatible materials for medical applications such as drug delivery systems. These polymers demonstrate hydrolytic degradation in both acidic and alkaline media, offering a versatile platform for the development of novel biomaterials. The noncytotoxic nature of these materials further underscores their suitability for biomedical applications (Lynn & Langer, 2000).

Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, 1-Ethoxypiperidin-4-amine is a building block in the diastereoselective synthesis of 4-hydroxypiperidin-2-ones. This process involves a Cu(I)-catalyzed reductive aldol cyclization, demonstrating the compound's utility in constructing complex molecular architectures with significant potential in pharmaceutical development (Lam, Murray, & Firth, 2005).

Medicinal Chemistry

In medicinal chemistry, 1-Ethoxypiperidin-4-amine derivatives have been explored for their role in enhancing lipase-catalyzed N-acylation reactions. This work underscores the compound's relevance in the synthesis of enantiopure amines, a critical component in the development of chiral drugs. The enhanced reactivity observed with certain acylation reagents opens new pathways for the efficient synthesis of pharmacologically active compounds (Cammenberg, Hult, & Park, 2006).

Advanced Synthesis and Catalysis

Further research has demonstrated the compound's utility in advanced synthesis and catalysis, particularly in the intermolecular rhodium(II)-catalyzed C(sp3)-H amination of cyclic enamides. This methodology provides a new avenue for the synthesis of 4-aminopiperidine derivatives, serving as valuable intermediates in drug discovery and development. The process exhibits complete regio- and chemoselectivity, highlighting the precision achievable with modern catalytic techniques (Rey-Rodriguez et al., 2018).

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound is a derivative of piperidine, a six-membered heterocycle, which is a common structural motif in many pharmaceuticals . .

Mode of Action

Given its structural similarity to other piperidine derivatives, it may interact with its targets in a similar manner. For instance, many piperidine derivatives are known to interact with receptors or enzymes, modulating their activity

Result of Action

As a piperidine derivative, it may have a range of potential effects depending on its specific targets and mode of action .

Propiedades

IUPAC Name |

1-ethoxypiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-2-10-9-5-3-7(8)4-6-9/h7H,2-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWASUURBAKJIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON1CCC(CC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethoxypiperidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Methylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2760649.png)

![2,2-Dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2760651.png)

![(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide](/img/structure/B2760659.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2760660.png)

![Methyl 4-(2-chlorophenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2760662.png)